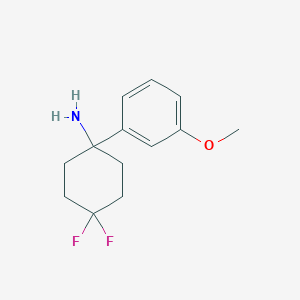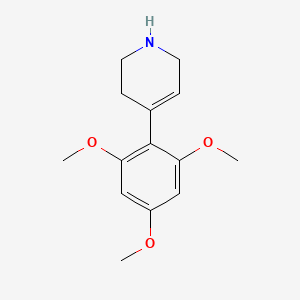
4-(2,4,6-Trimethoxyphenyl)-1,2,3,6-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2,4,6-trimethoxyphenyl)methanethiol” is related to the requested compound . It has a molecular formula of C10H14O3S, an average mass of 214.281 Da, and a monoisotopic mass of 214.066360 Da .
Synthesis Analysis
Arynes can be generated by deprotonation of an arene and elimination of an “onium” leaving group. This process is mild, efficient, and broad in scope. It is achieved by using aryl (TMP)iodonium salts (TMP = 2,4,6-trimethoxyphenyl) as the aryne precursor and potassium phosphate as the base .Molecular Structure Analysis
The molecular structure of a related compound, “2,4,6-Trimethoxyphenyl acetate”, has a molecular formula of CHO, an average mass of 226.226 Da, and a monoisotopic mass of 226.084122 Da .Chemical Reactions Analysis
Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) is a large triaryl organophosphine whose strong Lewis-basic properties make it useful as an organocatalyst for several types of chemical reactions . It can remove the trimethylsilyl group from ketene silyl acetals (the enol ether of esters) to give enolates that can then act as strong nucleophiles .Physical And Chemical Properties Analysis
The related compound “(2,4,6-trimethoxyphenyl)methanethiol” has a density of 1.1±0.1 g/cm3, a boiling point of 325.8±37.0 °C at 760 mmHg, and a flash point of 150.8±26.5 °C .Applications De Recherche Scientifique
Reactivity and Synthesis
Reactivity with Hydrazines
6-(nitrophenyl or trimethoxyphenyl)-4-tert-butyldimethylsiloxy-1,2,3,6-tetrahydropyridine derivatives react with hydrazines under acidic conditions, producing hydrazones, pyrazolines, or pyridazinones. The structure of the products depends on the reaction conditions and variations in the substituents of the tetrahydropyridine ring (Figueroa et al., 2006).
Potential Anti-Inflammatory Synthesis
Synthesizing N‐[pyridyl(phenyl)carbonylamino]hydroxyalkyl‐(benzyl)‐1,2,3,6‐tetrahydropyridines involves reacting 1-chloro-2,4-dinitrobenzene with substituted pyridines, which have shown potential analgesic, anti-inflammatory, hyperglycemic, and hypoglycemic activities (Rao et al., 1995).
Pharmacological and Chemical Properties
Pharmacological Characteristics
Tetrahydropyridine (THP) moiety is part of many biologically active systems. Research on THP derivatives has led to promising drug candidates, and their synthesis and pharmacological properties are of significant interest. Many THP derivatives are under clinical study for their varied pharmacological effects (Mateeva et al., 2005).
Crystal and Molecular Structures
Studies on the crystal and molecular structures of derivatives like 2,4,4,6-tetraphenyl-1,4-dihydropyridine and 4-benzyl-1-methyl-2,4,6-triphenyl-1,4-dihydropyridine contribute to understanding the physical and chemical properties of such compounds. Their crystal structures provide insights into their potential applications in various fields (Iwasaki et al., 1987).
Antibacterial Properties
Dihydropyrimidine derivatives based on 2,4,6-trimetoxybenzaldehyde have been synthesized and studied for their antibacterial properties against various bacteria, showcasing the potential of such compounds in medicinal chemistry and drug development (Huseynzada et al., 2021).
Mécanisme D'action
Target of Action
The primary target of 4-(2,4,6-Trimethoxyphenyl)-1,2,3,6-tetrahydropyridine, also known as Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), is the electron-deficient multiple bond in a molecule . TTMPP is a strong Lewis base and acts as an organocatalyst . It competes with phosphazene bases in catalyzing oxa-Michael reactions .
Mode of Action
TTMPP operates through a mechanism known as nucleophilic phosphine catalysis . This involves the conjugate addition of the electron-rich TTMPP to an electron-deficient multiple bond, forming an energetically disfavored zwitterionic species . This zwitterion can then be trapped with nucleophiles, electrophiles, or a combination of both .
Biochemical Pathways
The primary biochemical pathway affected by TTMPP is the oxa-Michael reaction . This reaction is used in the synthesis of various organic compounds. TTMPP catalyzes the oxa-Michael polymerization of diacrylates and diols .
Pharmacokinetics
Its activity is known to be more concentration-dependent than other catalysts . The use of polar protic solvents like t-butanol can mitigate the negative impact of dilution exerted by nonpolar aprotic and polar aprotic solvents .
Result of Action
The result of TTMPP’s action is the formation of new compounds through the oxa-Michael reaction . It has been shown to have a significant superiority over other arylphosphine-based Lewis bases .
Action Environment
The action of TTMPP is influenced by environmental factors such as the concentration of the reactants and the type of solvent used . Its activity is distinctly more concentration-dependent than other catalysts . The use of polar protic solvents like t-butanol can mitigate the negative impact of dilution .
Orientations Futures
Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) shows significant superiority over other arylphosphine based Lewis bases and a similar activity to P2-tBu under highly concentrated, quasi solvent free conditions . It is the first Lewis base capable of catalysing the oxa-Michael polymerisation of diacrylates and diols . This suggests potential future directions for research and application in catalysis.
Propriétés
IUPAC Name |
4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-16-11-8-12(17-2)14(13(9-11)18-3)10-4-6-15-7-5-10/h4,8-9,15H,5-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPGTKHRGMLAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C2=CCNCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B2818438.png)
![1-[2-(2,4-dimethylphenoxy)acetyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2818439.png)
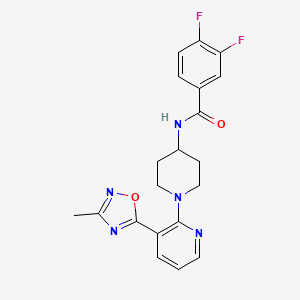

![[(2,3-Dimethylcyclohexyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2818445.png)
![5-(2-Anilinovinyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2818446.png)
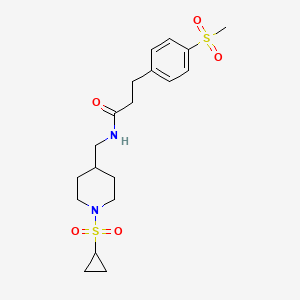
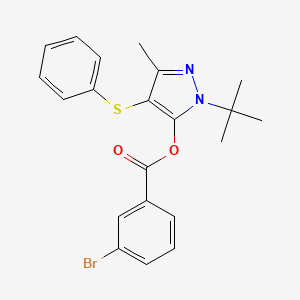
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2818453.png)
![(3Ar,7aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B2818454.png)
![3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride](/img/structure/B2818455.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B2818456.png)
